molecular formula C18H24N2O3 B10956468 N-cycloheptyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide

N-cycloheptyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide

Cat. No.: B10956468
M. Wt: 316.4 g/mol
InChI Key: GJBIUTYNDIUOCK-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cycloaddition reaction involving nitrile oxides and alkynes or alkenes.

    Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Furamide Moiety: The furamide group can be synthesized by reacting furfural with an amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive species.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-isoxazolecarboxylic acid: Another isoxazole derivative with similar structural features.

    Cycloheptyl isoxazole: Shares the cycloheptyl and isoxazole moieties but lacks the furamide group.

Uniqueness

N-CYCLOHEPTYL-5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURAMIDE is unique due to the combination of its cycloheptyl, isoxazole, and furamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

N-cycloheptyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C18H24N2O3/c1-12-16(13(2)23-20-12)11-15-9-10-17(22-15)18(21)19-14-7-5-3-4-6-8-14/h9-10,14H,3-8,11H2,1-2H3,(H,19,21)

InChI Key

GJBIUTYNDIUOCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC3CCCCCC3

Origin of Product

United States

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